molecular formula C9H14F3NO5 B12068910 3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

Cat. No.: B12068910
M. Wt: 273.21 g/mol
InChI Key: HFOXSBGABFJAJI-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate is a fluorinated organic compound with the molecular formula C₉H₁₄F₃NO₅. This compound is classified as a harmful/irritant substance, requiring careful handling and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate typically involves the reaction of piperidine with 2,2,2-trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated moiety enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H14F3NO5

Molecular Weight

273.21 g/mol

IUPAC Name

oxalic acid;2,2,2-trifluoro-1-piperidin-3-ylethanol

InChI

InChI=1S/C7H12F3NO.C2H2O4/c8-7(9,10)6(12)5-2-1-3-11-4-5;3-1(4)2(5)6/h5-6,11-12H,1-4H2;(H,3,4)(H,5,6)

InChI Key

HFOXSBGABFJAJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(C(F)(F)F)O.C(=O)(C(=O)O)O

Origin of Product

United States

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